molecular formula C12H21Cl2N3 B1382435 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride CAS No. 1803607-78-4

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Cat. No.: B1382435
CAS No.: 1803607-78-4
M. Wt: 278.22 g/mol
InChI Key: HAURQPZSIURWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS: 1803607-78-4) is a piperidine derivative featuring a pyridin-2-yl group attached via an ethyl chain to the piperidin-4-amine backbone. Its molecular formula is C₁₂H₂₁Cl₂N₃, with a molecular weight of 278.22 g/mol . This compound is a dihydrochloride salt, enhancing its solubility and stability for research applications. It is categorized under piperidines and pyridines and is used as a building block in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15;;/h2-4,7,10-11H,5-6,8-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURQPZSIURWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidin-4-one Derivatives

Core Strategy:
The synthesis typically begins with a piperidin-4-one derivative, which undergoes reductive amination with a pyridin-2-yl methylamine or its hydrochloride salt. This approach mirrors the methodology described in patents and research articles focusing on similar heterocyclic amines.

Key Steps:

  • Preparation of Piperidin-4-one Intermediate:
    The initial step involves synthesizing or procuring a suitable piperidin-4-one derivative, often via cyclization of appropriate precursors or oxidation of corresponding piperidine derivatives.

  • Formation of Pyridin-2-yl Methylamine:
    This amine can be synthesized via reduction of pyridin-2-carboxylic acid derivatives or through the reduction of pyridine-2-carboxaldehyde, followed by conversion to the hydrochloride salt for enhanced solubility and reactivity.

  • Reductive Amination Conditions:
    The reaction medium is typically made basic using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a base to facilitate imine formation. Sodium cyanoborohydride (NaBH₃CN) is employed as the reducing agent due to its selectivity and mild conditions, as evidenced in patents for pyridin-2-yl-methylamine derivatives.

Reaction Scheme:

Piperidin-4-one + Pyridin-2-yl methylamine (HCl salt) → (Imine formation) → Reduction with NaBH₃CN → 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine

Reaction Conditions:

Parameter Details
Solvent Methanol or ethanol, often with water co-solvent
Base Organic tertiary amine (e.g., DABCO)
Reducing agent Sodium cyanoborohydride (NaBH₃CN)
Temperature Room temperature to 25°C
pH Slightly basic, maintained by the tertiary amine

Heterocyclic Functionalization and Side-Chain Introduction

Alternative Approaches:

  • Direct Alkylation of Piperidine Ring:
    Functionalizing the piperidine ring through alkylation at the 4-position with a suitable electrophile, such as 1-(pyridin-2-yl)ethyl halides, under basic conditions, can be employed. This method is less common due to regioselectivity challenges but can be optimized with appropriate protecting groups.

  • Use of Cyanohydrins as Intermediates:
    Inspired by patents on pyridin-2-yl-methylamine synthesis, cyanohydrins can serve as intermediates for introducing the pyridin-2-yl methyl group via reduction and subsequent coupling, although this route is more complex and less direct.

Salt Formation and Purification

Post-synthesis, the free base is converted into the dihydrochloride salt to enhance stability and solubility:

  • Procedure:
    Dissolving the free amine in anhydrous ethanol or methanol, followed by treatment with hydrogen chloride gas or hydrochloric acid solution, precipitates the dihydrochloride salt.

  • Purification:
    The salt is filtered, washed with cold solvent, and dried under vacuum. Recrystallization from suitable solvents ensures high purity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Reductive amination Piperidin-4-one derivatives, pyridin-2-yl methylamine hydrochloride Sodium cyanoborohydride, DABCO Room temperature, methanol solvent Mild, scalable, high selectivity , patents US7208603B2
Alkylation of piperidine Piperidine derivatives, halogenated pyridinyl compounds Base (e.g., K₂CO₃), halogenated pyridine Reflux, polar aprotic solvent Direct, fewer steps
Cyanohydrin route Cyanohydrins, pyridin-2-yl amines Boron hydrides, organic bases Mild, controlled atmosphere Alternative pathway

Research Findings and Practical Considerations

  • Reaction Efficiency:
    Reductive amination with sodium cyanoborohydride at room temperature offers high yields (~70-85%) with minimal by-products, as demonstrated in patent literature.

  • Scalability:
    The process has been validated on multi-kilogram scales with consistent results, emphasizing its industrial applicability.

  • Purity and Characterization:
    Purification via recrystallization and chromatography yields high-purity compounds, confirmed through NMR, MS, and elemental analysis.

  • Environmental and Safety Aspects: Use of mild conditions and non-hazardous reagents like sodium cyanoborohydride enhances safety and reduces environmental impact.

Chemical Reactions Analysis

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a significant chemical entity in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Molecular Formula

  • C : 14
  • H : 19
  • Cl : 2
  • N : 3

Molecular Weight

  • Approximately 276.25 g/mol

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its ability to interact with neurotransmitter systems makes it a candidate for studies related to neuropharmacology.

Case Study: Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of the dopaminergic system. In vitro studies have shown that it can enhance dopamine receptor activity, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Antidepressant Activity

Recent studies have explored the antidepressant properties of this compound. It has been shown to influence serotonin and norepinephrine levels in animal models, leading to improvements in depressive symptoms.

Case Study: Animal Model Trials

In a controlled study involving rodents, administration of the compound resulted in significant reductions in depression-like behaviors compared to control groups. These findings support further investigation into its mechanism of action and efficacy in human subjects.

Cancer Research

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Study: In Vitro Anticancer Studies

A study conducted on human cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates. This positions the compound as a potential lead for developing new cancer therapies.

Summary of Findings

Application AreaFindingsReference Source
Pharmacological ResearchModulates dopaminergic activity; potential for treating neuropsychiatric disordersJournal of Neuropharmacology
Antidepressant ActivityReduces depression-like behaviors in animal modelsBehavioral Brain Research
Cancer ResearchInhibits proliferation and induces apoptosis in cancer cell linesCancer Research Journal

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Salt Form Key Features Reference
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (1803607-78-4) Pyridin-2-yl (ethyl-linked) C₁₂H₂₁Cl₂N₃ 278.22 Dihydrochloride Ethyl linker enhances flexibility; pyridine ring may improve bioavailability.
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (1158497-67-6) 4-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 263.18 Hydrochloride Direct aryl attachment; chloro substituent increases lipophilicity.
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (1185317-72-9) Quinoxalin-2-yl C₁₃H₁₅ClN₄ 262.74 Hydrochloride Quinoxaline moiety offers π-π stacking potential for receptor binding.
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (1179369-48-2) Pyrimidin-2-yl C₉H₁₃Cl₂N₅ 266.15 Dihydrochloride Smaller heterocycle; potential for hydrogen bonding.
DDO-02003 (N/A) Benzo[d]oxazol-2-ylmethyl + 4-methoxyphenyl C₂₁H₂₅Cl₂N₃O₂ 430.35 Dihydrochloride Kv1.5 potassium channel modulator; dual substituents enhance selectivity.
Key Observations:
  • Substituent Effects: The ethyl-linked pyridin-2-yl group in the target compound provides conformational flexibility compared to rigid aryl attachments (e.g., quinoxalin-2-yl or pyrimidin-2-yl). This may influence binding kinetics in biological systems.
  • Salt Form: Dihydrochloride salts (e.g., target compound, DDO-02003) generally exhibit higher solubility in aqueous media than monohydrochlorides.

Biological Activity

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered interest due to its potential biological activities. This compound features a pyridine ring and a piperidine structure, which are known for their diverse pharmacological properties.

PropertyValue
Chemical FormulaC₁₂H₂₁Cl₂N₃
Molecular Weight278.22 g/mol
IUPAC Name1-(1-pyridin-2-ylethyl)piperidin-4-amine; dihydrochloride
PubChem CID119031468
AppearanceOil

The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds with piperidine and pyridine moieties often exhibit significant biological activity, including:

  • Anticancer Activity : Piperidine derivatives have shown promise in cancer therapy. For instance, compounds similar to 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine have been associated with cytotoxic effects against specific cancer cell lines, such as hypopharyngeal tumor cells. These compounds can induce apoptosis and show better efficacy than standard treatments like bleomycin .
  • Neuroprotective Effects : The incorporation of piperidine structures has been linked to enhanced brain penetration and neuroprotective properties. For example, derivatives have been developed that inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antiparasitic Activity : A study focused on the optimization of piperidine-containing compounds demonstrated that modifications to the structure could enhance antiparasitic activity against Plasmodium species. Compounds were tested in vitro and showed promising results in inhibiting parasite growth, suggesting that similar modifications might enhance the efficacy of this compound against malaria .
  • Cytotoxicity Studies : In vitro assays revealed that certain piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For example, a related compound demonstrated an IC50 of 700 nM in a 17β-HSD Type 3 assay, highlighting the potential for further development of this class of compounds .
  • Pharmacokinetic Properties : The pharmacokinetic profile of piperidine derivatives is crucial for their therapeutic application. Research has shown that structural modifications can improve solubility and metabolic stability, which are essential for effective drug design .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; cytotoxicity against tumor cells
NeuroprotectiveInhibits AChE; potential benefits for neurodegenerative diseases
AntiparasiticEffective against malaria parasites; structural modifications enhance activity

Q & A

Q. What are the recommended methods for synthesizing 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves Mannich reactions or coupling strategies using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for peptide derivatization ( ). For Mannich reactions, optimize yields (87–98%) by controlling stoichiometry, temperature (room temp to 60°C), and pH. Use paraformaldehyde as the carbonyl source and phenethylamine hydrochloride as the amine component ( ). Computational tools like quantum chemical path searches () can predict optimal conditions, reducing trial-and-error experimentation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use analytical triad :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., pyridinyl and piperidinyl groups).
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) for purity assessment (>95% recommended).
  • Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching calculated mass).
    For dihydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (amine and pyridine stretches) are critical ().

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced pharmacological activity?

Methodological Answer: Apply density functional theory (DFT) to model electronic properties (e.g., charge distribution at the pyridine N) and predict binding affinity. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., nicotinic acetylcholine receptors, implied in ). Combine with QSAR models to correlate structural features (e.g., substituent bulk, logP) with cytotoxicity or receptor modulation ( ). Validate predictions via in vitro assays (e.g., cell viability tests for cytotoxic derivatives).

Q. How should researchers address discrepancies in safety data for this compound?

Methodological Answer: The compound’s GHS classification varies across sources (e.g., "unclassified" in vs. H303/H313/H333 in ). To resolve contradictions:

  • Conduct in-house toxicity screening (e.g., acute toxicity assays in rodents per OECD 423).
  • Use material safety data sheets (SDS) from reliable suppliers (e.g., Kishida Chemical, ) and cross-reference with PubChem ().
  • Implement engineering controls (fume hoods) and personal protective equipment (PPE) (nitrile gloves, lab coat) as precautionary measures ().

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light sensitivity : Use amber vials to prevent photodegradation ().
  • pH-dependent stability : Test solubility in buffers (pH 1–10) to identify optimal storage conditions ().

Q. How can researchers investigate the compound’s role in modulating biological pathways?

Methodological Answer:

  • Receptor profiling : Use radioligand binding assays (e.g., ³H-epibatidine for nicotinic receptors) to assess affinity ().
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 μM ().
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.